molecular formula C9H12FNO B2910394 2-(4-Fluorophenoxy)-N-methyl-1-ethanamine CAS No. 694431-80-6

2-(4-Fluorophenoxy)-N-methyl-1-ethanamine

Cat. No. B2910394
CAS RN: 694431-80-6
M. Wt: 169.199
InChI Key: VZQSZMVYSMWEOC-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenoxy)-N-methyl-1-ethanamine” is a derivative of "2-(4-Fluorophenoxy)acetic Acid" . The latter is a solid compound with a molecular weight of 170.14 .


Synthesis Analysis

While specific synthesis methods for “2-(4-Fluorophenoxy)-N-methyl-1-ethanamine” were not found, a related compound, “2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines”, has been synthesized for use as selective serotonin reuptake inhibitors (SSRIs) .


Physical And Chemical Properties Analysis

“2-(4-Fluorophenoxy)acetic Acid”, a related compound, is a solid at 20°C, has a melting point of 103.0 to 107.0 °C, and is soluble in acetone and ethanol .

Safety and Hazards

The safety data sheet for “2-(4-Fluorophenoxy)acetic Acid” indicates that it causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for “2-(4-Fluorophenoxy)-N-methyl-1-ethanamine” were not found, research on related compounds such as “2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines” as SSRIs suggests potential for further study .

properties

IUPAC Name

2-(4-fluorophenoxy)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQSZMVYSMWEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

694431-80-6
Record name [2-(4-fluorophenoxy)ethyl](methyl)amine
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